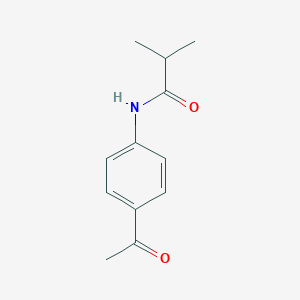
3-(4-Nitrophenyl)piperidine
Vue d'ensemble
Description
“3-(4-Nitrophenyl)piperidine” is a compound that belongs to the class of organic compounds known as piperidines . It has a molecular weight of 206.24 . The IUPAC name for this compound is 4-(4-nitrophenyl)piperidine .
Molecular Structure Analysis
The molecular structure of “3-(4-Nitrophenyl)piperidine” consists of a piperidine ring attached to a nitrophenyl group . The InChI code for this compound is 1S/C11H14N2O2/c14-13(15)11-3-1-9(2-4-11)10-5-7-12-8-6-10/h1-4,10,12H,5-8H2 .Physical And Chemical Properties Analysis
“3-(4-Nitrophenyl)piperidine” is a solid at room temperature . It has a boiling point of 92-94 degrees Celsius .Applications De Recherche Scientifique
1. Enantiomeric Resolution and Simulation Studies
3-(4-Nitrophenyl)piperidine derivatives, such as 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, have been studied for their enantiomeric resolution. Using a Chiralpak IA column, researchers investigated the chiral recognition mechanism, highlighting hydrogen bonding and π–π interactions as key forces in chiral resolution. This study demonstrates the compound's potential in chiral chromatography and enantiomeric separation in pharmaceuticals (Ali et al., 2016).
2. Reactivity in Ionic Liquids
Research on the reactivity of 3-(4-Nitrophenyl)piperidine compounds in ionic liquids revealed insights into the medium effects on the rate constants of aminolysis. This study contributes to our understanding of reaction mechanisms in various solvents, relevant in chemical synthesis and pharmaceutical manufacturing (Millán et al., 2013).
3. Synthesis of 3-(4′-Nitrophenyl)iminocoumarin
The synthesis of 3-(4′-Nitrophenyl)iminocoumarin, involving 3-(4-Nitrophenyl)piperidine, was explored for its potential application in solar cell materials. This research highlights the compound's use in developing donor–acceptor polymer units for photovoltaic applications (Zhang et al., 2015).
4. Antileukemic Activity
Derivatives of 3-(4-Nitrophenyl)piperidine have been synthesized and evaluated for their antileukemic activity. This research is significant in the development of new anticancer drugs, particularly for treating leukemia (Vinaya et al., 2011).
5. Development of Novel Nitroxyl Radicals
Studies involving 3-(4-Nitrophenyl)piperidine derivatives have contributed to the development of novel nitroxyl radicals. These radicals have applications as antioxidants, contrast agents, and in radical polymerization, demonstrating the compound's versatility in diverse biomedical and industrial fields (Kinoshita et al., 2009).
Safety and Hazards
The safety information for “3-(4-Nitrophenyl)piperidine” indicates that it may be harmful if swallowed, inhaled, or comes into contact with skin . It may cause eye irritation and may be harmful to the respiratory system . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the study and development of piperidine derivatives, including “3-(4-Nitrophenyl)piperidine”, have potential for future research directions .
Propriétés
IUPAC Name |
3-(4-nitrophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-13(15)11-5-3-9(4-6-11)10-2-1-7-12-8-10/h3-6,10,12H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEPNLVXIOKMEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591247 | |
| Record name | 3-(4-Nitrophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19733-55-2 | |
| Record name | 3-(4-Nitrophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















